4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, substituted with methoxyphenyl and methylthiophenyl groups, as well as an oxadiazole ring
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-30-20-13-6-5-12-19(20)22-25-23(31-27-22)21-17-10-3-4-11-18(17)24(29)28(26-21)15-8-7-9-16(14-15)32-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMUGDJASLGMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the phthalazinone core. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely involve continuous flow processes and advanced purification techniques to meet the demands of large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and phthalazinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one: Lacks the methylthio group, which may affect its chemical properties and biological activity.
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]quinazolin-1(2H)-one: Contains a quinazolinone core instead of a phthalazinone core, leading to different structural and functional characteristics.
Uniqueness
The unique combination of the phthalazinone core, oxadiazole ring, and specific substituents in 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one contributes to its distinct chemical properties and potential applications. This compound’s structural features may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Biological Activity
The compound 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant domains. This article consolidates findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.41 g/mol. The presence of the methoxy group and the oxadiazole moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.41 g/mol |
| LogP | 3.25 |
| Polar Surface Area | 85.43 Ų |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer).
In a comparative study, it was found that some derivatives exhibited IC50 values ranging from 1 to 7 µM , indicating strong cytotoxicity compared to doxorubicin (IC50 = 0.5 µM) as a reference drug .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Electron-donating groups (like methoxy) at para positions enhance anticancer activity.
- The presence of electron-withdrawing groups (like halogens) can increase antimicrobial efficacy against various bacterial strains.
Antimicrobial Activity
The synthesized compound was tested for its antimicrobial properties against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM , showing potent activity against selective microbial strains .
Antioxidant Activity
Antioxidant potential was assessed using the DPPH assay, where derivatives showed varying degrees of scavenging activity. Notably, one derivative exhibited an IC50 value of 22.3 µM , significantly lower than ascorbic acid (IC50 = 111.6 µM), indicating strong antioxidant properties .
Case Studies and Research Findings
- Anticancer Evaluation : In a study involving multiple derivatives, compounds D-1, D-6, D-15, and D-16 showed notable efficacy against MCF-7 cells with IC50 values below 10 µM .
- Antimicrobial Screening : Compounds were tested against both bacterial and fungal strains, revealing that certain substitutions led to increased antibacterial activity against resistant strains .
- Antioxidant Studies : The antioxidant capacity was measured through various assays indicating that modifications in the compound structure can significantly enhance its free radical scavenging ability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
